Cas no 88580-75-0 (Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)-)

Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)- structure
88580-75-0 structure
Product Name:Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)-
CAS No:88580-75-0
MF:C15H14N2O3
MW:270.283263683319
CID:627880
PubChem ID:136041675
Update Time:2025-04-19

Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-(5,6-dimethoxy-1H-benzimidazol-2-yl)-
    • 4-(5,6-dimethoxy-1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one
    • DTXSID90734206
    • 88580-75-0
    • AKOS010623220
    • 4-(5,6-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one
    • Inchi: 1S/C15H14N2O3/c1-19-13-7-11-12(8-14(13)20-2)17-15(16-11)9-3-5-10(18)6-4-9/h3-8,18H,1-2H3,(H,16,17)
    • InChI Key: JTRVRBINUCAWMN-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2=C(C=1)NC(C1C=CC(=CC=1)O)=N2)OC

Computed Properties

  • Exact Mass: 270.10044231g/mol
  • Monoisotopic Mass: 270.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.4Ų
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